O-Benzyl O-ethyl phenylphosphonothioate
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl O-ethyl phenylphosphonothioate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method leads to the formation of phosphorothioates via O,O’-dialkyl thiophosphate anion formation . Another efficient method involves a one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-Benzyl O-ethyl phenylphosphonothioate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions often use halides or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include O-ethyl hydrogen phenylphosphonothioate and ethyl hydrogen phenylphosphonate .
Scientific Research Applications
O-Benzyl O-ethyl phenylphosphonothioate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its effects on fungal cells and its potential use in controlling fungal infections.
Medicine: Investigated for its potential therapeutic applications, particularly in antifungal treatments.
Industry: Employed in the agricultural sector as a fungicide to protect crops from fungal diseases
Mechanism of Action
The mechanism of action of O-Benzyl O-ethyl phenylphosphonothioate involves its metabolism by fungal cells. The compound is metabolized to O-ethyl hydrogen phenylphosphonothioate or ethyl hydrogen phenylphosphonate. The removal of the benzyl or benzylthio group is a critical step in its metabolic pathway . This metabolic process disrupts the normal functioning of fungal cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
O-ethyl O-p-nitrophenyl phenylphosphonothioate (EPN): Another organophosphorus compound used as an insecticide.
S-benzyl O,O-diisopropyl phosphorothioate (Kitazin P): Used as a fungicide in agricultural settings.
Uniqueness
O-Benzyl O-ethyl phenylphosphonothioate is unique due to its specific metabolic pathway and its effectiveness against a wide range of fungal species. Its ability to be metabolized into active compounds that disrupt fungal cell function sets it apart from other similar compounds .
Properties
CAS No. |
60051-30-1 |
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Molecular Formula |
C15H17O2PS |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
ethoxy-phenyl-phenylmethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H17O2PS/c1-2-16-18(19,15-11-7-4-8-12-15)17-13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 |
InChI Key |
UCUZQPLQBFKKFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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